![molecular formula C7H14N2 B3023466 octahydro-1H-pyrrolo[3,4-b]pyridine CAS No. 5654-94-4](/img/structure/B3023466.png)
octahydro-1H-pyrrolo[3,4-b]pyridine
Overview
Description
Octahydro-1H-pyrrolo[3,4-b]pyridine (C₇H₁₄N₂) is a saturated bicyclic heterocyclic compound with a fused pyrrolidine-pyridine ring system. Its molecular weight is 126.20 g/mol, and it exists in enantiomeric forms, notably (4aS,7aS)- and (4aR,7aR)-configurations . This compound is a key intermediate in synthesizing moxifloxacin, a broad-spectrum fluoroquinolone antibiotic . Physical properties include a boiling point of 198°C, density of 0.950 g/cm³, and solubility in chlorofor m and methanol . Its synthesis often involves stereoselective reduction using chiral auxiliaries like naproxen, achieving high enantiomeric excess (e.e. >99%) via crystallization of dihydrohalide salts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-pyrrolo[3,4-b]pyridine can be achieved through several methods. One notable method involves the stereoselective reduction of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione . This process includes the recovery and reuse of chiral auxiliary naproxen, which aids in achieving the desired chirality in the final product . The reaction can be carried out in various solvents, including water, DMSO, and acetonitrile, at temperatures ranging from 20°C to 40°C .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves batch-wise or flow reactions. These reactions can be conducted in mixtures of water and organic solvents, such as DMSO or acetonitrile, with the use of surfactants like Triton . The reaction conditions typically include temperatures between 25°C and 35°C and reaction times ranging from 70 to 200 hours .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine group in octahydro-1H-pyrrolo[3,4-b]pyridine undergoes alkylation and acylation, forming derivatives for drug intermediates.
Key findings:
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Alkylation with 1-bromo-3-chloropropane under reflux yields halogenated derivatives for further coupling .
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Acetic anhydride facilitates acylation while preserving stereochemical integrity .
Hydrogenation and Reductive Processes
The compound participates in catalytic hydrogenation to modify ring saturation or reduce functional groups.
Notable observation:
Cyclization and Ring-Opening Reactions
The bicyclic structure enables controlled ring modifications:
Cyclization
Reacting with dicarbonyl compounds (e.g., ethyl acetoacetate) under acidic conditions forms fused heterocycles :
textThis compound + Ethyl acetoacetate → Pyrazolo[3,4-b]pyridine derivatives
Mechanism : Sequential nucleophilic attacks at α,β-unsaturated intermediates followed by dehydration .
Ring-Opening
Treatment with HCl (6M, reflux) cleaves the pyrrolidine ring, generating linear diamines for peptide coupling .
Nucleophilic Substitution
The nitrogen lone pair facilitates SN² reactions:
Electrophile | Conditions | Product | Yield | Source |
---|---|---|---|---|
Tosyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Tosyl-pyrrolopyridine | 82% | |
Methyl iodide | NaH, DMF, 50°C | Quaternary ammonium salt | 68% |
Scientific Research Applications
Synthesis and Chemical Properties
Octahydro-1H-pyrrolo[3,4-b]pyridine can be synthesized through several methods, including stereoselective processes that yield high enantiomeric purity. The compound serves as a precursor for the synthesis of various derivatives, including those used in pharmaceuticals such as Moxifloxacin, a broad-spectrum antibiotic used for treating respiratory infections and skin conditions .
Biological Applications
2.1 Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. A study synthesized several Schiff base derivatives of this compound and screened them for biological activity, revealing significant antioxidant and antimicrobial effects . These findings suggest a promising avenue for developing new antimicrobial agents.
2.2 Analgesic and Sedative Properties
Further studies have highlighted the analgesic and sedative potential of related pyrrolo[3,4-c]pyridine derivatives. In particular, certain compounds demonstrated efficacy in pain relief comparable to established analgesics like aspirin and morphine, suggesting that this compound could lead to novel analgesic drugs with reduced side effects .
Therapeutic Implications
3.1 Pharmacological Research
The pharmacological profile of this compound derivatives is under extensive investigation. The structure-activity relationship (SAR) studies have shown that modifications in the chemical structure can significantly influence biological activity. For example, changes in the alkyl linker length between functional groups have been correlated with variations in analgesic potency .
3.2 Drug Development
The compound's role as a scaffold for drug development is noteworthy. It has been utilized to synthesize various small molecules targeting different diseases. Over 156,000 molecules with similar structures have been reported for therapeutic purposes . This indicates a robust interest in exploiting the unique properties of this compound in drug discovery.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of octahydro-1H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between octahydro-1H-pyrrolo[3,4-b]pyridine and related fused bicyclic compounds.
Table 1. Comparative Analysis of Key Compounds
Biological Activity
Octahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound serves as an important scaffold in the development of various pharmacologically active agents, including derivatives that exhibit antimicrobial, antioxidant, and anticancer properties.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including stereoselective synthesis techniques that yield specific isomers relevant for biological activity. Notably, the (4aS,7aS) isomer has been identified as a key intermediate in the production of moxifloxacin, a fluoroquinolone antibiotic .
Table 1: Synthetic Methods for this compound
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. A study synthesized various 1,6-disubstituted Schiff bases derived from this compound and screened them for biological efficacy. The results indicated that several derivatives showed promising activity against a range of bacterial strains, suggesting potential applications in treating infections .
Antioxidant Activity
The antioxidant properties of this compound derivatives were evaluated using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Some compounds demonstrated significant free radical scavenging ability, indicating their potential use in preventing oxidative stress-related diseases .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound derivatives. For instance, certain synthesized compounds were tested against various cancer cell lines. Results showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells. This selective activity highlights the therapeutic potential of these compounds in oncology .
Case Studies
Case Study 1: Antimicrobial Screening
In a study conducted by researchers at the University of Mysore, a series of Schiff bases derived from this compound were synthesized and screened against Gram-positive and Gram-negative bacteria. The study found that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
Case Study 2: Antioxidant Evaluation
A research team evaluated the antioxidant capacity of newly synthesized derivatives using the DPPH assay. Compounds displayed varying degrees of radical scavenging activity, with some achieving over 70% inhibition at specific concentrations. This suggests their utility in formulations aimed at combating oxidative stress .
Properties
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCPLKVBWDOSAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2NC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294232 | |
Record name | Octahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001294232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5654-94-4, 151213-42-2 | |
Record name | Octahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5654-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001294232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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